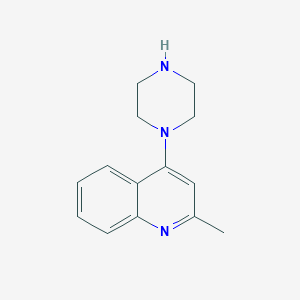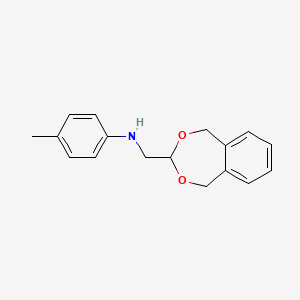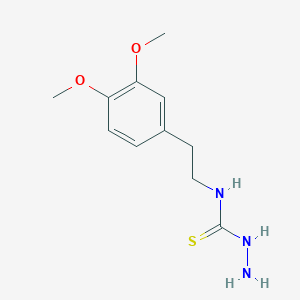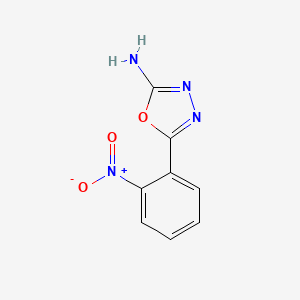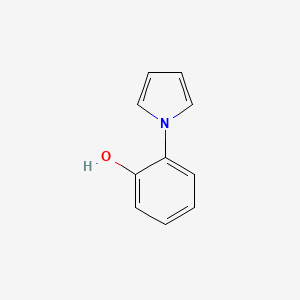
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
Vue d'ensemble
Description
The compound "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" is a derivative of benzene-1,2-diamine with a trifluoromethyl group and a methyl group attached to the benzene ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing trifluoromethyl groups, which can influence the electronic distribution in the molecule.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of liquid crystalline compounds with a benzene-1,4-diamine core have been synthesized and characterized, varying the length of terminal alkyl groups . Another related compound, N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine, was synthesized from 4-methoxysalicylaldehyde and p-phenylenediamine . Additionally, an unsymmetrical ether diamine with a trifluoromethyl group was synthesized starting from hydroquinone . These methods could potentially be adapted for the synthesis of "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . For instance, the structure of a compound with a trifluoromethyl group was determined by single-crystal X-ray diffraction . These techniques could be employed to elucidate the molecular structure of "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" and to confirm the presence of the trifluoromethyl and methyl substituents on the benzene ring.
Chemical Reactions Analysis
The presence of the trifluoromethyl group can significantly affect the reactivity of the benzene-1,2-diamine core. For example, the synthesis of a compound with a trifluoromethyl group involved treating 1,5-difluoro-2,4-dinitrobenzene with a diamine derivative in the presence of a base . The trifluoromethyl group can also influence the polymerization reactions, as seen in the synthesis of fluorinated polyimides . These examples suggest that "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" could participate in various chemical reactions, potentially leading to the formation of novel materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,2-diamine derivatives can vary widely depending on the substituents attached to the benzene ring. For instance, the introduction of trifluoromethyl groups can lead to materials with excellent thermal stability and low dielectric constants, desirable for microelectronic applications . The smectogenic properties of benzene-1,4-diamine derivatives indicate the potential for liquid crystalline behavior, which could be explored for "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" as well . The aggregation-induced emission characteristics of a related compound suggest potential applications in fluorescence sensing . These properties would need to be experimentally determined for "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" to understand its full potential.
Applications De Recherche Scientifique
Application 1: Thermally Activated Delayed Fluorescence (TADF) Emitters
- Summary of Application : The compound 1,4-Bis(trifluoromethyl)benzene, which is structurally similar to n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
- Methods of Application : The compound was used with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes : The molecules exhibited large dihedral angles between the donor and acceptor moieties, which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Application 2: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- Summary of Application : N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a monosubstituted benzene-1,2-diamine building block, was synthesized from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
- Methods of Application : The synthesis involved two steps: a nucleophilic aromatic substitution reaction followed by an aromatic nitro group reduction .
- Results or Outcomes : The structures of the newly synthesized compounds were fully characterized. These compounds have potential applications in the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds, among others .
Application 3: Synthesis of 3-trifluoromethyl-1,2,4-triazoles
- Summary of Application : Trifluoromethyl-substituted 1,2,4-triazoles, which could potentially be synthesized from compounds similar to n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Methods of Application : The synthesis of these compounds typically involves the reaction of a suitable trifluoromethyl-substituted amine with a triazole precursor .
- Results or Outcomes : These compounds have shown promising results in various fields, including pharmaceuticals and agrochemicals, due to their unique chemical properties .
Application 4: Synthesis of N1-methyl-4-trifluoromethyl-benzene-1,2-diamine
- Summary of Application : N1-methyl-4-trifluoromethyl-benzene-1,2-diamine is used in the synthesis of 5-chloro-pyrimidine-4-carboxylic acid .
- Methods of Application : A mixture of N1-methyl-4-trifluoromethyl-benzene-1,2-diamine and 5-chloro-pyrimidine-4-carboxylic acid was stirred at 115°C for 3 hours .
- Results or Outcomes : After standing to cool to room temperature, water was added to the reaction mixture, and the product was extracted with ethyl acetate .
Application 5: Synthesis of 5-chloro-pyrimidine-4-carboxylic acid
- Summary of Application : N1-methyl-4-trifluoromethyl-benzene-1,2-diamine is used in the synthesis of 5-chloro-pyrimidine-4-carboxylic acid .
- Methods of Application : A mixture of N1-methyl-4-trifluoromethyl-benzene-1,2-diamine and 5-chloro-pyrimidine-4-carboxylic acid was stirred at 115°C for 3 hours. After standing to cool to room temperature, water was added to the reaction mixture, and the product was extracted with ethyl acetate .
- Results or Outcomes : The product, 5-chloro-pyrimidine-4-carboxylic acid, was successfully synthesized .
Application 6: Synthesis of 1,2,4-Triazoles
- Summary of Application : Trifluoromethyl-substituted 1,2,4-triazoles, which could potentially be synthesized from compounds similar to n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Methods of Application : The synthesis of these compounds typically involves the reaction of a suitable trifluoromethyl-substituted amine with a triazole precursor .
- Results or Outcomes : These compounds have shown promising results in various fields, including pharmaceuticals and agrochemicals, due to their unique chemical properties .
Safety And Hazards
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection when handling this compound .
Propriétés
IUPAC Name |
1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYSQBACVABOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351968 | |
| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
35203-49-7 | |
| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

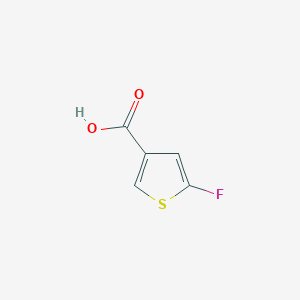
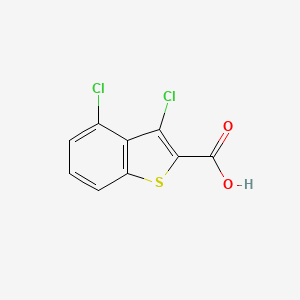
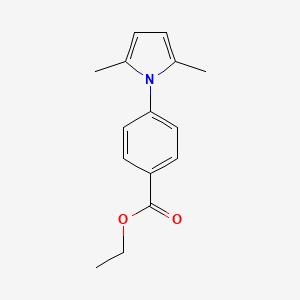
![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)
